Diethyl [[(3,4-Dihydroxyphenethyl)amino](4-quinolyl)methyl]phosphonate
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Overview
Description
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate is a complex organic compound that features a quinoline moiety, a dihydroxyphenyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the dihydroxyphenyl group: This step involves the reaction of the quinoline derivative with a dihydroxyphenyl ethylamine under basic conditions.
Phosphonate ester formation: The final step involves the reaction of the intermediate with diethyl phosphite in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the dihydroxyphenyl group can participate in redox reactions. The phosphonate ester can act as a mimic of phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their anti-malarial properties.
Phosphonate esters: Such as glyphosate, which is widely used as a herbicide.
Uniqueness
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate is unique due to its combination of a quinoline moiety, a dihydroxyphenyl group, and a phosphonate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H27N2O5P |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[2-[[diethoxyphosphoryl(quinolin-4-yl)methyl]amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H27N2O5P/c1-3-28-30(27,29-4-2)22(18-12-14-23-19-8-6-5-7-17(18)19)24-13-11-16-9-10-20(25)21(26)15-16/h5-10,12,14-15,22,24-26H,3-4,11,13H2,1-2H3 |
InChI Key |
IIKRLNJYDIWNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=NC2=CC=CC=C12)NCCC3=CC(=C(C=C3)O)O)OCC |
Origin of Product |
United States |
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